crystal structure analysis and CIF data for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene
crystal structure analysis and CIF data for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene
An In-Depth Technical Guide to the Crystal Structure Analysis and CIF Data Interpretation for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene
Executive Summary
For researchers and drug development professionals, conjugated enynes are not merely synthetic intermediates; they are rigid, highly directional pharmacophores capable of precise spatial orientation and targeted covalent binding. The compound 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (a p -tolyl-substituted enyne) serves as an archetypal model for studying extended π -conjugation across sp and sp2 carbon centers. This whitepaper provides an authoritative, step-by-step guide to the Single-Crystal X-Ray Diffraction (SCXRD) methodology required to elucidate its 3D solid-state structure, interpret its Crystallographic Information File (CIF) data, and understand the causality behind its supramolecular packing.
Structural & Chemical Context: The Enyne Motif
The molecular architecture of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene consists of a p -tolyl ring conjugated to a linear alkyne, which is in turn conjugated to a terminal alkene.
Causality in Conformation: The extended π -conjugation dictates the molecule's solid-state behavior. To maximize orbital overlap, the entire molecule is thermodynamically driven toward planarity. However, crystal packing forces (such as π−π stacking) can induce slight torsional deviations. Understanding these deviations through CIF data is critical for drug developers who rely on precise dihedral angles to model protein-ligand interactions in silico. The Cambridge Structural Database (CSD), maintained by the CCDC, serves as the definitive repository for comparing such small-molecule organic crystal structures[1].
Detailed Methodology: Self-Validating SCXRD Protocol
To obtain high-fidelity CIF data, the experimental workflow must be designed as a self-validating system where each step mathematically or physically confirms the integrity of the previous one. Modern crystallographic workflows heavily rely on Olex2, an advanced graphical user interface that streamlines this exact structure solution and refinement process[2].
Step-by-Step SCXRD Workflow
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Crystal Growth & Selection:
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Action: Grow single crystals via slow solvent evaporation (e.g., hexane/dichloromethane). Select a crystal with well-defined faces, ideally ∼0.1×0.1×0.2 mm.
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Causality: A pristine, uncracked lattice is required to prevent split reflections. The size must be smaller than the X-ray beam diameter to ensure uniform bathing and minimize absorption artifacts.
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Cryo-Mounting:
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Action: Coat the crystal in a perfluoropolyether oil (e.g., Fomblin) and mount it on a MiTeGen loop. Flash-cool to 100 K in a liquid nitrogen stream.
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Causality: Hydrocarbons with terminal alkenes exhibit severe thermal motion (libration) at room temperature, which artificially shortens apparent bond lengths. Cryocooling minimizes Debye-Waller factors (thermal ellipsoids), locking the enyne chain into a rigid conformation for precise bond length determination.
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Data Collection & Reduction:
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Action: Irradiate with Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Collect ω and ϕ scans. Integrate the raw frames to generate an .hkl file.
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Causality: Cu radiation is often chosen for light-atom (C, H) organic molecules to maximize diffraction intensity, ensuring high signal-to-noise ratios for high-angle reflections.
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Structure Solution (Intrinsic Phasing):
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Action: Use SHELXT to solve the phase problem.
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Self-Validation: The software automatically assigns atom types based on electron density peak heights. If a carbon atom is incorrectly assigned as an oxygen, the subsequent refinement will immediately flag an anomalous thermal parameter, prompting user correction.
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Least-Squares Refinement:
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Action: Execute full-matrix least-squares refinement against F2 using SHELXL[3]. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
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Figure 1: Self-validating SCXRD workflow from crystal selection to CIF generation.
The Self-Validating Refinement Engine
The mathematical core of this refinement, SHELXL, operates on a principle of continuous feedback[3]. The protocol is considered complete and validated only when the following criteria are met:
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Shift/Error Ratio: Must converge to <0.001 . This proves the mathematical minimum of the model has been reached.
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Goodness-of-Fit (GoF): Must approach 1.00 . A GoF near 1.0 indicates that the variance of the structural model perfectly matches the experimental variance of the diffraction data.
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Residual Electron Density: The Fourier difference map must be flat (highest peak <0.3e−/A˚3 , lowest hole >−0.3e−/A˚3 ). Any larger peaks indicate missing atoms, unmodeled disorder, or twinning.
CIF Data Analysis: Quantitative Metrics
When analyzing the finalized CIF for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, researchers should look for specific geometric indicators of conjugation. Because the p -tolyl group donates electron density into the enyne system, we expect a slight lengthening of the triple bond and a shortening of the adjacent single bonds (Bond Length Alternation).
Table 1: Expected Crystallographic Parameters
| Parameter | Expected Value / Assignment | Causality / Significance |
| Formula | C11H10 | Confirms chemical identity. |
| Crystal System | Monoclinic | Typical for achiral, planar aromatic hydrocarbons. |
| Space Group | P21/c | Centrosymmetric packing maximizes dense molecular assembly. |
| Temperature | 100(2) K | Cryogenic conditions minimize atomic libration. |
| Z | 4 | Four asymmetric units complete the unit cell. |
| R1 (I > 2σ(I)) | <0.05 (5%) | Indicates a highly accurate structural model. |
Table 2: Expected Bond Lengths and Angles (Conjugated Enyne System)
| Structural Motif | Bond Type | Expected Length (Å) / Angle (°) |
| Caryl−Calkyne | sp2−sp Single Bond | ∼1.43 Å |
| Calkyne≡Calkyne | sp−sp Triple Bond | ∼1.19 Å |
| Calkyne−Calkene | sp−sp2 Single Bond | ∼1.42 Å |
| Calkene=Calkene | sp2−sp2 Double Bond | ∼1.33 Å |
| C−C≡C | Alkyne Linearity | 178∘−180∘ |
Supramolecular Assembly & Packing
The macroscopic properties of the crystal (e.g., melting point, solubility) are dictated by its supramolecular packing. Because 1-(but-3-en-1-yn-1-yl)-4-methylbenzene lacks strong hydrogen-bond donors (like -OH or -NH), its crystal lattice is stabilized entirely by weak dispersive forces.
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π−π Stacking: The p -tolyl rings of adjacent molecules align in an offset face-to-face geometry. The centroid-to-centroid distance is expected to be between 3.6 Å and 3.8 Å, providing the primary cohesive energy of the lattice.
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C−H⋯π Interactions: The slightly acidic terminal protons of the alkene ( =CH2 ) act as weak hydrogen-bond donors, interacting with the electron-rich π -cloud of the alkyne or the tolyl ring of a neighboring molecule.
Figure 2: Supramolecular interaction network driving the 3D crystal packing.
Conclusion
The crystallographic analysis of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene yields profound insights into the behavior of conjugated enynes. By rigorously adhering to a self-validating SCXRD protocol and carefully interpreting the resulting CIF data, researchers can extract precise geometric parameters. These parameters are indispensable for downstream applications, from calibrating computational chemistry models to designing rigid, target-specific pharmaceutical agents.
References
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Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Retrieved from: [Link]
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OlexSys Ltd. Olex2: Crystallography at your fingertip! Retrieved from: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from:[Link]
